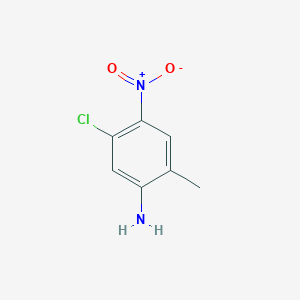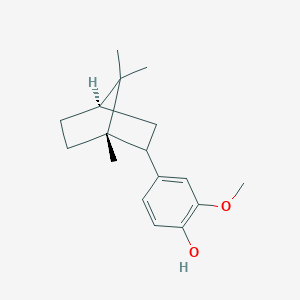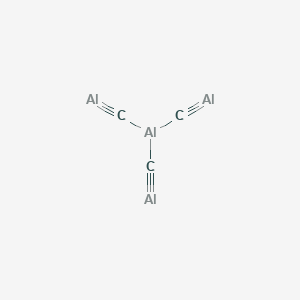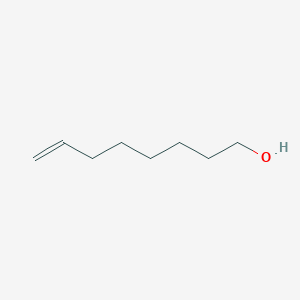
Mandelic acid, p-methoxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mandelic acid, p-methoxy-, methyl ester is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a derivative of mandelic acid, which is a natural compound found in almonds and other fruits. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of mandelic acid, p-methoxy-, methyl ester is not fully understood, but it is believed to work by inhibiting the growth of bacteria. This compound has been shown to have antibacterial activity against a range of bacterial species, including Staphylococcus aureus and Escherichia coli. It is believed that the compound works by disrupting the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. In addition, this compound has been shown to have analgesic properties, which may make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using mandelic acid, p-methoxy-, methyl ester in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have a range of biochemical and physiological effects, which makes it useful in a variety of research applications. However, there are also some limitations to using this compound. For example, it can be toxic at high concentrations, which may limit its use in some experiments. In addition, it may not be suitable for use in certain types of assays or experiments.
Orientations Futures
There are many potential future directions for the use of mandelic acid, p-methoxy-, methyl ester in scientific research. One area of research that is currently being explored is the development of new antibacterial agents based on this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as cancer and neurodegenerative diseases. In addition, there is interest in using this compound as a starting material for the synthesis of new materials, such as biodegradable polymers. Overall, the potential applications of this compound in scientific research are vast and varied.
Applications De Recherche Scientifique
Mandelic acid, p-methoxy-, methyl ester has been used in a variety of scientific research applications. One of the most common applications is in the field of organic synthesis, where it is used as a starting material for the synthesis of other compounds. This compound has also been used in the development of new drugs and pharmaceuticals, particularly in the treatment of bacterial infections. It has also been used in the development of new materials, such as polymers and coatings.
Propriétés
| 13305-14-1 | |
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3 |
Clé InChI |
RXVKSXZEZOODTF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C(=O)OC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)












